molecular formula C25H22N6 B13950380 6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile CAS No. 1057676-76-2

6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile

Cat. No.: B13950380
CAS No.: 1057676-76-2
M. Wt: 406.5 g/mol
InChI Key: JPZXODFKBNJWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile is a complex organic compound that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile typically involves multi-step organic reactions. . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like ethanol, methanol, or dichloromethane (DCM). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit sphingosine 1-phosphate lyase sets it apart from other similar compounds, making it a valuable molecule for further research and development .

Properties

CAS No.

1057676-76-2

Molecular Formula

C25H22N6

Molecular Weight

406.5 g/mol

IUPAC Name

6-[4-(4-benzylphthalazin-1-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C25H22N6/c26-17-20-10-11-24(27-18-20)30-12-14-31(15-13-30)25-22-9-5-4-8-21(22)23(28-29-25)16-19-6-2-1-3-7-19/h1-11,18H,12-16H2

InChI Key

JPZXODFKBNJWRN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C#N)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.